(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including azido, ether, amide, and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes may include:
Amide bond formation: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Ether formation:
Azide introduction: The azido group can be introduced through the reaction of a suitable precursor with sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and ether groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Substitution: The ether and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with a catalyst, lithium aluminum hydride
Nucleophiles: Alkoxide ions, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the azido group will produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.
Biology: Its unique functional groups may allow it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: The compound’s potential bioactivity could lead to the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties may make it suitable for use in industrial processes, such as the production of polymers or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in cellular activity. For example, the azido group may participate in click chemistry reactions, which are widely used in bioconjugation and drug development.
Comparison with Similar Compounds
Similar Compounds
Adapalene Related Compound E: This compound shares some structural similarities, such as the presence of aromatic rings and carboxylic acid derivatives.
Bromomethyl methyl ether: This compound contains ether groups and is used in various synthetic applications.
Amiodarone Related Compound H: This compound features amine and chloride groups, which are also present in the target compound.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C64H86N8O15 |
---|---|
Molecular Weight |
1207.4 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide |
InChI |
InChI=1S/C64H86N8O15/c1-78-57-26-22-55(23-27-57)64(53-15-7-3-8-16-53,54-17-9-4-10-18-54)67-28-12-11-19-58(62(76)69-56-24-20-52(48-73)21-25-56)71-63(77)59(47-51-13-5-2-6-14-51)70-61(75)50-87-49-60(74)66-29-31-79-33-35-81-37-39-83-41-43-85-45-46-86-44-42-84-40-38-82-36-34-80-32-30-68-72-65/h2-10,13-18,20-27,58-59,67,73H,11-12,19,28-50H2,1H3,(H,66,74)(H,69,76)(H,70,75)(H,71,77) |
InChI Key |
KGNVENDPNHGNNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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